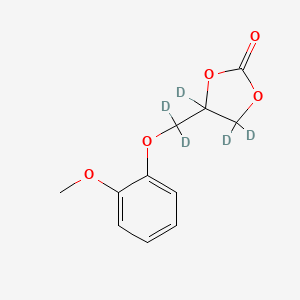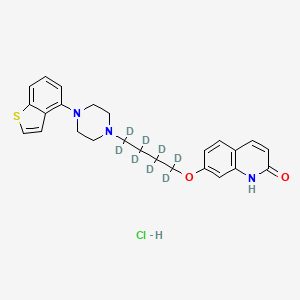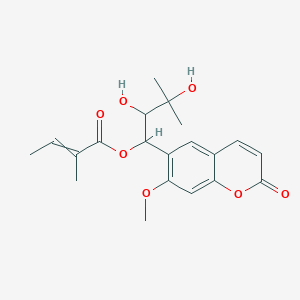
(S)-L-Cystine-15N2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-L-Cystine-15N2 is a labeled form of L-cystine, an amino acid that plays a crucial role in the formation of proteins. The “15N2” label indicates that the nitrogen atoms in the compound are isotopically enriched with nitrogen-15, a stable isotope. This labeling is particularly useful in various scientific studies, including metabolic and biochemical research, as it allows for the tracking and analysis of nitrogen atoms within biological systems.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-L-Cystine-15N2 typically involves the incorporation of nitrogen-15 into the amino acid structure. One common method is the fermentation of microorganisms in a medium enriched with nitrogen-15. The microorganisms metabolize the nitrogen-15, incorporating it into their amino acids, including L-cystine. The L-cystine is then extracted and purified.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors where microorganisms are cultured in a nitrogen-15 enriched medium. The fermentation process is carefully controlled to maximize the yield of L-cystine. After fermentation, the L-cystine is extracted, purified, and labeled with nitrogen-15.
Análisis De Reacciones Químicas
Types of Reactions
(S)-L-Cystine-15N2 undergoes various chemical reactions, including:
Oxidation: L-cystine can be oxidized to form cysteic acid.
Reduction: L-cystine can be reduced to form two molecules of L-cysteine.
Substitution: L-cystine can participate in substitution reactions where one or both of its sulfur atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used as oxidizing agents.
Reduction: Reducing agents such as dithiothreitol (DTT) or beta-mercaptoethanol are commonly used.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Cysteic acid.
Reduction: L-cysteine.
Substitution: Products vary depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(S)-L-Cystine-15N2 has a wide range of applications in scientific research:
Chemistry: Used in studies involving the synthesis and analysis of peptides and proteins.
Biology: Utilized in metabolic labeling experiments to trace nitrogen atoms in biological systems.
Medicine: Employed in research on amino acid metabolism and related disorders.
Industry: Used in the production of labeled compounds for various industrial applications, including pharmaceuticals and biotechnology.
Mecanismo De Acción
The mechanism of action of (S)-L-Cystine-15N2 involves its incorporation into proteins and peptides. The nitrogen-15 label allows researchers to track the movement and transformation of nitrogen atoms within biological systems. This is particularly useful in studies of protein synthesis, degradation, and metabolism. The labeled nitrogen atoms can be detected using various analytical techniques, such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Comparación Con Compuestos Similares
Similar Compounds
L-Cystine: The non-labeled form of the compound.
L-Cysteine: The reduced form of L-cystine.
L-Methionine: Another sulfur-containing amino acid.
Uniqueness
The primary uniqueness of (S)-L-Cystine-15N2 lies in its nitrogen-15 labeling. This isotopic enrichment allows for specific and sensitive tracking of nitrogen atoms in various biochemical and metabolic studies, providing insights that are not possible with non-labeled compounds.
Propiedades
Fórmula molecular |
C6H12N2O4S2 |
|---|---|
Peso molecular |
242.3 g/mol |
Nombre IUPAC |
(2S)-2-(15N)azanyl-3-[[(2R)-2-(15N)azanyl-2-carboxyethyl]disulfanyl]propanoic acid |
InChI |
InChI=1S/C6H12N2O4S2/c7-3(5(9)10)1-13-14-2-4(8)6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12)/t3-,4+/i7+1,8+1 |
Clave InChI |
LEVWYRKDKASIDU-DNEJPWMJSA-N |
SMILES isomérico |
C([C@H](C(=O)O)[15NH2])SSC[C@@H](C(=O)O)[15NH2] |
SMILES canónico |
C(C(C(=O)O)N)SSCC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(3aR,4S,7R,7aS)-1,3-dioxo-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindol-2-yl]ethyl-dimethyl-octadecylazanium;bromide](/img/structure/B15144777.png)
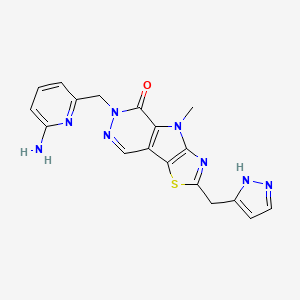
![Ethyl 25-azoniahexacyclo[12.12.0.02,7.08,13.016,25.017,22]hexacosa-1(26),2,4,6,8,10,12,14,16(25),17,19,21-dodecaene-26-carboxylate](/img/structure/B15144807.png)
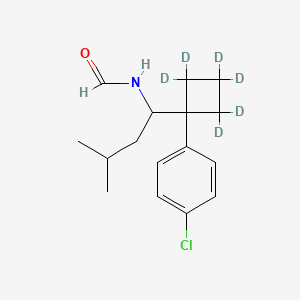
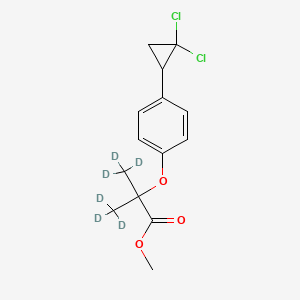
![(3aS)-3a-hydroxy-6-methyl-1-(2-methyl-[1,3]oxazolo[4,5-b]pyridin-6-yl)-2,3-dihydropyrrolo[2,3-b]quinolin-4-one](/img/structure/B15144845.png)

![3-[(6S,9aR,9bR)-6,9a,9b-trimethyl-3-[(2S)-2-methyl-5-prop-1-en-2-yloxolan-2-yl]-7-prop-1-en-2-yl-1,2,3,3a,4,5,5a,7,8,9-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid](/img/structure/B15144858.png)

